molecular formula C13H19N B14455794 3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- CAS No. 72928-01-9

3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)-

Cat. No.: B14455794
CAS No.: 72928-01-9
M. Wt: 189.30 g/mol
InChI Key: DOAJNMLFKJDTEV-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- is an organic compound that belongs to the class of cycloalkenes. This compound is characterized by a cyclohexene ring with a nitrile group (carbonitrile) attached to it, along with methyl and butenyl substituents. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with methylmagnesium bromide to form 1-methylcyclohexanol, followed by dehydration in the presence of an acid or base to yield the desired compound . Another approach involves the use of N-bromosuccinimide (NBS) for free radical bromination, followed by nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ozone, hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: N-bromosuccinimide (NBS), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids depending on the reaction conditions.

    Reduction: Formation of primary amines.

    Substitution: Formation of brominated or other substituted derivatives.

Scientific Research Applications

3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, participating in various nucleophilic addition reactions. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- is unique due to its combination of a nitrile group and multiple substituents on the cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)-, also known by its CAS registry number 68084-04-8, is a compound of interest due to its diverse biological activities. This article aims to provide an overview of its biological activity, including genotoxicity, repeated dose toxicity, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Chemical Formula : C₉H₁₃N
  • Molecular Weight : 135.21 g/mol
  • CAS Number : 68084-04-8

Genotoxicity

A significant aspect of evaluating the safety profile of any compound is its genotoxic potential. The genotoxicity of 3-Cyclohexene-1-carbonitrile was assessed using the Ames test and an in vitro micronucleus test:

  • Ames Test Results : The compound was tested on various strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537, TA102) at concentrations up to 5000 μg/plate. No significant increases in revertant colonies were observed, indicating that the compound is non-mutagenic under the conditions tested .
  • Micronucleus Test : Human peripheral blood lymphocytes were treated with the compound at concentrations up to 1890 μg/mL. The results showed no induction of binucleated cells with micronuclei, further supporting that it does not exhibit clastogenic activity .

Repeated Dose Toxicity

Data regarding repeated dose toxicity for this compound is limited. However, existing assessments suggest that systemic exposure remains below the threshold for concern based on Cramer Class III materials. This indicates a favorable safety profile for repeated exposure scenarios .

Therapeutic Potential

While specific therapeutic applications of 3-Cyclohexene-1-carbonitrile remain underexplored, compounds with similar structures have been investigated for their anti-cancer properties and other biological activities. For example:

  • Anti-cancer Activity : Some derivatives have shown cytotoxic effects against various tumor cell lines. Although no direct studies on this specific compound have been published regarding anti-cancer activity, its structural relatives warrant further investigation in this area .

Data Table: Summary of Biological Activity Studies

Study TypeMethodologyConcentration TestedResults
Ames TestBacterial reverse mutation assayUp to 5000 μg/plateNon-mutagenic
Micronucleus TestIn vitro test on human lymphocytesUp to 1890 μg/mLNon-clastogenic
Repeated Dose ToxicityRisk assessmentNot specifiedBelow TTC for Cramer Class III materials

Case Studies and Research Findings

Research on related compounds has revealed insights into potential applications:

  • Anti-H. pylori Activity : Some derivatives have demonstrated effectiveness against Helicobacter pylori, which could suggest a pathway for exploring similar activities in 3-Cyclohexene-1-carbonitrile .
  • Urease Inhibition : Compounds with structural similarities have shown urease inhibitory activity, which could be relevant for developing treatments against urease-related conditions .

Properties

CAS No.

72928-01-9

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

4-methyl-5-(3-methylbut-2-enyl)cyclohex-3-ene-1-carbonitrile

InChI

InChI=1S/C13H19N/c1-10(2)4-7-13-8-12(9-14)6-5-11(13)3/h4-5,12-13H,6-8H2,1-3H3

InChI Key

DOAJNMLFKJDTEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1CC=C(C)C)C#N

Origin of Product

United States

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